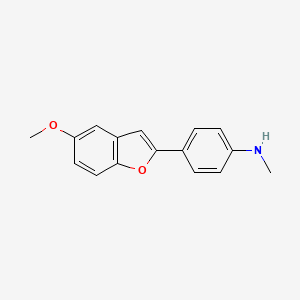
5-Methoxy-2-(4-methylaminophenyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-(4-methylaminophenyl)benzofuran is a chemical compound that belongs to the benzofuran class. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 5-methoxy-2-(4-methylaminophenyl)benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring, which is an efficient method for synthesizing complex polycyclic benzofuran compounds . Industrial production methods may involve microwave-assisted synthesis, which has been shown to yield benzofuran derivatives with high efficiency .
Chemical Reactions Analysis
5-methoxy-2-(4-methylaminophenyl)benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, hydroxyl groups, and amino groups . . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-methoxy-2-(4-methylaminophenyl)benzofuran has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for designing new antimicrobial agents . In biology and medicine, it has been studied for its potential use in imaging beta-amyloid plaques in Alzheimer’s disease brains . Additionally, benzofuran derivatives have shown promise as anticancer agents, with some compounds exhibiting significant inhibitory potency against human cancer cell lines .
Mechanism of Action
The mechanism of action of 5-methoxy-2-(4-methylaminophenyl)benzofuran involves its interaction with specific molecular targets and pathways. For instance, it has been shown to displace [125I]IMPY from beta-amyloid in human brain tissue, indicating its potential use in Alzheimer’s disease research . The compound’s unique structural features contribute to its biological activities, making it a privileged structure in drug discovery .
Comparison with Similar Compounds
5-methoxy-2-(4-methylaminophenyl)benzofuran can be compared with other benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share similar structural features but differ in their specific biological activities and applications. For example, psoralen and 8-methoxypsoralen are used in the treatment of skin diseases like cancer and psoriasis, while this compound is primarily studied for its antimicrobial and anticancer properties .
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(5-methoxy-1-benzofuran-2-yl)-N-methylaniline |
InChI |
InChI=1S/C16H15NO2/c1-17-13-5-3-11(4-6-13)16-10-12-9-14(18-2)7-8-15(12)19-16/h3-10,17H,1-2H3 |
InChI Key |
UPVZXZTUTQNNFR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















